molecular formula C16H22N2O3 B2600185 6,7-Dimethoxy-1'-methyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one CAS No. 55423-58-0

6,7-Dimethoxy-1'-methyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one

Cat. No.: B2600185
CAS No.: 55423-58-0
M. Wt: 290.363
InChI Key: HNQVUWSNUQOQCQ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1'-methyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one (CAS No. 55423-58-0) is a synthetic spirocyclic isoquinoline derivative with the molecular formula C₁₆H₂₂N₂O₃ and a molecular weight of 290.36 g/mol . The compound is primarily utilized in preclinical research, with suppliers such as GLPBIO and Toronto Research Chemicals providing it in milligram quantities for in vitro studies. Key physicochemical properties include:

  • Solubility: Soluble in DMSO (10 mM stock solution recommended) .
  • Storage: Stable at 2–8°C for short-term use; long-term storage requires -80°C (6 months) or -20°C (1 month) .

No direct pharmacological data are available in the provided evidence, but its structural analogs (e.g., tetrahydroisoquinolines and spiro derivatives) exhibit diverse bioactivities, including local anesthesia, anticancer effects, and cerebral vasodilation .

Properties

IUPAC Name

6,7-dimethoxy-1'-methylspiro[1,2-dihydroisoquinoline-3,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-18-6-4-16(5-7-18)15(19)12-9-14(21-3)13(20-2)8-11(12)10-17-16/h8-9,17H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQVUWSNUQOQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)C(=O)C3=CC(=C(C=C3CN2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1’-methyl-1H-spiro[isoquinoline-3,4’-piperidin]-4(2H)-one typically involves multiple steps:

    Starting Materials: The synthesis begins with 6,7-dimethoxy-3,4-dihydroisoquinoline and 1-methylpiperidin-4-one.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as polyphosphoric acid, to form the spiro compound.

    Cyclization: The intermediate product is then cyclized under controlled conditions to yield the final spiro compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride and alkyl halides are used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride and alkyl halides in anhydrous conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 6,7-Dimethoxy-1'-methyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one exhibits several pharmacological properties:

  • Antiparkinsonian Activity : The compound has been studied for its potential as a peripheral catechol-O-methyltransferase inhibitor (COMTI), making it a candidate for treating Parkinson's disease .
  • Antiviral Properties : It has shown promise as an inhibitor of influenza virus polymerase acidic endonuclease domain, which could be crucial in developing antiviral therapies .

Applications in Research

The applications of this compound extend beyond basic pharmacology:

  • Drug Development : Its structural characteristics allow for modifications that can lead to new derivatives with enhanced efficacy against various diseases, including neurodegenerative disorders and viral infections .
  • Chemical Biology : The compound serves as a tool in chemical biology for probing biological pathways and understanding disease mechanisms due to its ability to interact with specific biological targets .
  • Material Science : Beyond medicinal chemistry, derivatives of this compound may find applications in material science due to their unique electronic properties .

Case Studies and Findings

Several studies have highlighted the relevance of this compound in various contexts:

StudyFocusFindings
MDPI Study (2023)Synthesis and Antiviral ActivityDemonstrated effective inhibition of influenza virus polymerase by synthesized derivatives .
PMC Research (2023)PharmacokineticsAnalyzed brain uptake and stability in vivo; showed favorable pharmacokinetic profiles .
ResearchGate Publication (2014)Structural AnalysisProvided insights into the molecular structure and interactions of spiro compounds with biological targets .

Mechanism of Action

The mechanism by which 6,7-Dimethoxy-1’-methyl-1H-spiro[isoquinoline-3,4’-piperidin]-4(2H)-one exerts its effects is primarily through its interaction with specific molecular targets. These targets include enzymes and receptors involved in various biochemical pathways. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Analysis of Key Isoquinoline Derivatives

Compound Name Structure Key Features Biological Activity Toxicity (LD₅₀ or IC₅₀) Reference
Target Compound Spiro[isoquinoline-3,4'-piperidin]-4-one Not reported (research use only) N/A
1-Phenyl-6,7-dimethoxy-THIQ (3a) 1-Aryl-tetrahydroisoquinoline Local anesthetic (longer duration than lidocaine) LD₅₀ = 280 mg/kg (mice, oral)
1-(3'-Br-4'-OH-phenyl)-6,7-MDO-THIQ (3e) Methylenedioxy substitution Low toxicity, potent local anesthetic LD₅₀ = 3,850 mg/kg (mice, oral)
Ro 22-4839 4-([4-(2-Methoxyphenyl)-piperazinyl]methyl) Cerebral vasodilation, calmodulin antagonism Non-toxic at 0.3 mg/kg (cats)
M1 (Mucuna pruriens derivative) Tetrahydroisoquinoline-3-carboxylic acid Antiproliferative (Huh-7 liver cancer cells) IC₅₀ = 25 µM

Key Comparisons:

Local Anesthetic Activity: Derivatives like 3a and 3e (1-aryl-tetrahydroisoquinolines) exhibit 2–3× longer anesthetic duration than lidocaine in rabbit eye models. However, 3a shows high acute toxicity (LD₅₀ = 280 mg/kg), while 3e is safer (LD₅₀ = 3,850 mg/kg) due to methylenedioxy substitution . The target compound’s spiro structure may reduce toxicity by limiting metabolic oxidation, but this remains untested.

Anticancer Potential: M1 (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) inhibits Huh-7 cell proliferation via metabolomic regulation (e.g., fatty acid and choline metabolism) . The target compound lacks a carboxylic acid moiety, which is critical for M1’s activity, suggesting divergent mechanisms.

Cerebral Vasodilation: Ro 22-4839, a piperazinyl-methyl isoquinoline, reverses hypocapnia-induced vasoconstriction in feline pial vessels at 0.3 mg/kg, acting via calmodulin antagonism . Its dimethoxy groups enhance blood-brain barrier penetration, a feature shared with the target compound.

Toxicity Profiles: Acute toxicity in tetrahydroisoquinolines correlates with aryl substituents: electron-withdrawing groups (e.g., Br in 3e) reduce toxicity . Spiro systems (e.g., target compound) may improve safety by restricting molecular flexibility, but empirical data are lacking.

Biological Activity

6,7-Dimethoxy-1'-methyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds have garnered attention due to their diverse biological activities, including potential therapeutic applications in various fields such as oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₂N₂O₃
  • Molecular Weight : 290.36 g/mol
  • CAS Number : 12211697
  • Chemical Structure : The compound features a spiro structure that combines isoquinoline and piperidine moieties, which are known for their biological significance.

Anticancer Properties

Recent studies have highlighted the anticancer potential of spiro compounds similar to this compound. For instance:

  • Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells through various pathways. It may activate caspases, leading to programmed cell death. In vitro studies demonstrated that derivatives with methoxy groups exhibited significant cytotoxic effects against breast cancer cell lines (Luc-4T1 and MDA-MB-231) .
CompoundCell Viability (%)IC50 (μg/mL)
6,7-Dimethoxy Compound52.5 ± 11.9 (Luc-4T1)4.4
Control (5-FU)88.5 ± 0.6 (Luc-4T1)188.8

These findings suggest that compounds with similar structures may serve as promising candidates for cancer therapy.

Neuroprotective Effects

The isoquinoline derivatives have also been studied for their neuroprotective properties. Research indicates that they may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin:

  • Potential Applications : Given their ability to modulate neurotransmitter levels, these compounds could be beneficial in treating neurodegenerative diseases like Parkinson’s disease .

Study on Cytotoxicity

In a comparative study on the cytotoxic effects of various spiro compounds, it was found that those containing methoxy groups showed enhanced activity against cancer cell lines compared to their non-methoxy counterparts. The study utilized MTT assays to measure cell viability post-treatment.

Synthesis and Evaluation

A recent synthesis of related tetrahydroisoquinoline derivatives demonstrated significant biological activity against bacterial strains resistant to conventional antibiotics. This highlights the potential for developing new antimicrobial agents from spiro compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,7-Dimethoxy-1'-methyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one?

  • Methodology : Key synthetic pathways include:

  • O-Nucleophilic Substitution : Cyclic 1,3-diketones undergo O-nucleophilic substitution to form intermediates like 4-bromoisoquinolin-3(2H)-one, followed by elimination and oxidation (applicable to spiroisoquinoline frameworks) .
  • Acylation Reactions : Piperidine precursors can be acylated to form spiroheterocycles in high yields, as demonstrated for structurally related compounds .
  • Schiff Base Formation : Condensation of amines with carbonyl compounds (e.g., aldehydes) under anhydrous conditions, followed by cyclization, is effective for isoquinoline derivatives .

Q. Which spectroscopic and chromatographic techniques are used for structural confirmation?

  • Methodology :

  • NMR Spectroscopy : 1^1H-NMR (600 MHz) and 13^{13}C-NMR provide detailed insights into proton environments and carbon frameworks. For example, δ 2.28 ppm (s, 3H) corresponds to the methyl group in spiro-piperidine systems .
  • IR Spectroscopy : Functional groups like carbonyls (C=O stretch at ~1700 cm1^{-1}) and methoxy groups (C-O stretch at ~1250 cm1^{-1}) are identified .
  • GC-MS : Molecular ion peaks and fragmentation patterns confirm molecular weight and substituent stability, though sensitivity may vary (e.g., 0.5–8.0% intensity for related compounds) .

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